VU6036720 hydrochloride

Electrophysiology Ion channel pharmacology Potency optimization

Researchers studying Kir4.1/5.1 heteromeric channels face off-target effects from non-selective Kir inhibitors. VU6036720 hydrochloride is the first potent, selective Kir4.1/5.1 pore blocker for clean pharmacological dissection. • >40-fold selectivity over homomeric Kir4.1; ~7-fold more potent than fluoxetine/amitriptyline in Tl⁺ flux assays • IC₅₀ = 0.24 μM; 6.8-fold shift with elevated [K⁺]ₑ confirms pore blockade mechanism • Validated positive control for Tl⁺ flux screening campaigns (IC₅₀ = 3 μM) Supplied with Certificate of Analysis for immediate electrophysiology and drug discovery applications.

Molecular Formula C20H23Cl2FN4O2S
Molecular Weight 473.4 g/mol
Cat. No. B10854910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU6036720 hydrochloride
Molecular FormulaC20H23Cl2FN4O2S
Molecular Weight473.4 g/mol
Structural Identifiers
SMILESCC1CN(CCN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3C#N.Cl
InChIInChI=1S/C20H22ClFN4O2S.ClH/c1-15-14-26(20-5-3-2-4-16(20)13-23)11-10-25(15)9-8-24-29(27,28)17-6-7-19(22)18(21)12-17;/h2-7,12,15,24H,8-11,14H2,1H3;1H/t15-;/m0./s1
InChIKeyZRUTWJFQZLMEBJ-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VU6036720 Hydrochloride Technical Profile


VU6036720 hydrochloride (CAS 3026597-12-3, molecular weight 473.39, free base 436.93) is a heteromeric inward rectifier potassium channel Kir4.1/5.1 (KCNJ10/KCNJ16) inhibitor [1]. It is the first potent and selective in vitro inhibitor developed for this specific heterotetrameric channel target, discovered via high-throughput screening of 80,475 compounds followed by multidimensional chemical optimization from the initial hit VU0493690 [1]. The compound acts as a pore blocker, reducing both channel open-state probability and single-channel current amplitude [1].

VU6036720 vs. Generic Kir Inhibitors


Kir4.1/5.1 heteromeric channels possess unique pharmacological profiles distinct from homomeric Kir4.1 and other Kir family members. Generic potassium channel blockers such as fluoxetine and amitriptyline exhibit significantly weaker potency against Kir4.1/5.1, with VU6036720 demonstrating approximately 7-fold greater inhibition in Tl⁺ flux assays [1]. Furthermore, VU6036720 achieves >40-fold selectivity over homomeric Kir4.1 channels, a selectivity window that generic alternatives lack entirely [1]. Substitution with non-selective Kir inhibitors introduces confounding off-target effects across Kir1.1, Kir2.x, Kir4.2, Kir6.x/SUR, and Kir7.1, invalidating experiments designed to isolate Kir4.1/5.1-specific physiology [1].

VU6036720 Evidence & Comparisons


Potency vs. VU0493690

VU6036720 (IC₅₀ = 0.24 μM) exhibits 4-fold greater potency against Kir4.1/5.1 channels compared to its parent hit VU0493690 (IC₅₀ = 0.96 μM), the initial lead identified from high-throughput screening [1]. This improvement resulted from multidimensional chemical optimization of the VU0493690 scaffold [1].

Electrophysiology Ion channel pharmacology Potency optimization

Selectivity vs. Kir4.1 Homomers

VU6036720 demonstrates >40-fold selectivity for heteromeric Kir4.1/5.1 over homomeric Kir4.1 channels in electrophysiology assays [1]. Across a broader selectivity panel, VU6036720 exhibits >30-fold selectivity over Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir4.2, Kir6.2/SUR1, Kir6.1/SUR2b, and Kir7.1 . In contrast, the parent compound VU0493690 exhibits only 10-fold selectivity over Kir4.1 and ten other Kir channels [1].

Selectivity profiling Ion channel pharmacology Target specificity

Potency vs. Clinical Kir Modulators

In thallium (Tl⁺) flux assays, VU6036720 inhibits Kir4.1/5.1 with an IC₅₀ of 3 μM, which is approximately 7-fold more potent than the clinically used Kir channel modulators fluoxetine and amitriptyline when tested under identical conditions .

Fluorescence-based assays Comparator benchmarking Potency ranking

Pore Blockade Mechanism

Elevating extracellular potassium ion concentration by 20 mM shifts the IC₅₀ of VU6036720 by 6.8-fold [1]. This shift is consistent with a pore-blocking mechanism wherein the compound binds within the ion-conduction pathway, and elevated external K⁺ competes with or displaces the inhibitor [1]. Mutation of the rectification controller asparagine 161 to glutamate (N161E) strongly reduces inhibition by VU6036720, further confirming binding site localization [1].

Mechanism of action Electrophysiology Pore blocker validation

In Vivo Limitations

Drug metabolism and pharmacokinetics (DMPK) profiling revealed that VU6036720 exhibits high clearance and extensive plasma protein binding, which may prevent target engagement in vivo [1]. Renal clearance studies in mice failed to demonstrate a diuretic response consistent with Kir4.1/5.1 inhibition in the renal tubule [1].

Pharmacokinetics In vivo limitations Clearance

VU6036720 Research Applications


Native Tissue Electrophysiology

Use VU6036720 hydrochloride at 0.1–1 μM in whole-cell or cell-attached patch-clamp recordings to isolate Kir4.1/5.1 contributions to membrane currents in brain slices (astrocytes) or renal tubular preparations. The >40-fold selectivity over homomeric Kir4.1 ensures observed effects are attributable to heteromeric channels [1]. The 6.8-fold IC₅₀ shift with elevated extracellular K⁺ can be employed as a diagnostic tool to confirm pore-blockade mechanism in native systems [1].

High-Throughput Screening Reference

Employ VU6036720 hydrochloride as a positive control and benchmark reference compound in Tl⁺ flux assays for Kir4.1/5.1 channel screening campaigns. At 3 μM IC₅₀ in this assay format, it provides a validated reference point for evaluating novel chemical matter [1]. Its approximately 7-fold superiority over fluoxetine and amitriptyline establishes a meaningful potency threshold for hit triage [1].

Astrocyte Potassium Buffering

Apply VU6036720 hydrochloride in acute brain slice electrophysiology to probe the role of astrocytic Kir4.1/5.1 channels in extracellular potassium homeostasis. The compound's potent inhibition (IC₅₀ = 0.24 μM) and established selectivity profile enable precise pharmacological dissection without confounding effects on neuronal Kir channels [1]. Note that ex vivo application circumvents the compound's in vivo DMPK limitations [1].

Kir4.1/5.1 vs. Kir4.1 Comparison

Utilize VU6036720 hydrochloride in side-by-side experiments with Kir4.1-selective or non-selective Kir inhibitors to differentiate heteromeric vs. homomeric channel functions. The >40-fold selectivity window allows for clean interpretation of Kir4.1/5.1-specific contributions in tissues co-expressing both channel types, such as kidney distal convoluted tubule and brain astrocytes [1]. Parent compound VU0493690 (10-fold selective) may be used as a comparator for historical context [1].

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